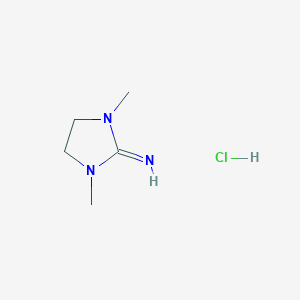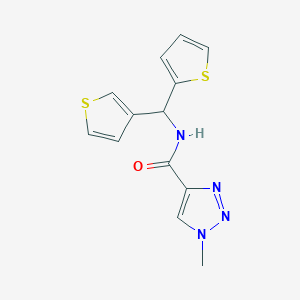
1,3-Dimethylimidazolidin-2-imine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-dimethylimidazolidin-2-imine derivatives involves multiple steps, including the reaction of carbon disulfide with specific aminoimidazolidines and further modifications to achieve the desired hydrochloride salt form. Notable methodologies include the use of activated alkyl halides and electrophilic olefins under different conditions to afford heterocyclic derivatives, highlighting the versatility of the synthetic routes for these compounds (Guillena & Nájera, 2000).
Molecular Structure Analysis
The molecular structure of 1,3-dimethylimidazolidin-2-imine derivatives showcases interesting features, such as pi-stacked rings and hydrogen-bonded two-dimensional sheets, which are significant for understanding the compound's reactivity and interaction capabilities. Such structural characteristics are crucial for the compound's applications in asymmetric synthesis and its behavior as a reactive intermediate in various chemical reactions (Holbrey et al., 2003).
Chemical Reactions and Properties
1,3-Dimethylimidazolidin-2-imine hydrochloride participates in a range of chemical reactions, demonstrating its utility as a reagent in the synthesis of alpha-amino acids and its capability to form adducts with various electrophiles. The compound's reactivity towards alkyl halides and its role in the formation of heterocyclic derivatives underline its importance in organic synthesis and the development of novel chemical methodologies (Baker et al., 2004).
Physical Properties Analysis
While specific studies detailing the physical properties of this compound were not identified, the compound's solubility, melting point, and other physical characteristics can be inferred from related compounds in its class. These properties are essential for determining its suitability for various applications in chemical synthesis and material science.
Chemical Properties Analysis
The chemical properties of this compound, such as its basicity, nucleophilicity, and stability under different conditions, are critical for its application in organic synthesis. Its ability to participate in nucleophilic addition reactions, act as a ligand in metal complexes, and serve as a precursor to other valuable chemical entities highlights its multifaceted role in chemistry (Ojima & Inaba, 1979).
Wissenschaftliche Forschungsanwendungen
Catalyst in Hydroamination and Cyclization Reactions
1,3-Dimethylimidazolidin-2-imine hydrochloride has been utilized in the synthesis of rare earth and alkaline earth metal complexes. These complexes act as efficient catalysts for hydroamination/cyclization reactions of terminal aminoalkenes and aminoalkynes. The catalysts are notable for their strong electron-donating capacity, which is attributed to the electron-donating ability of the imidazolin-2-imino nitrogen atom (Panda, Hrib, Jones, Jenter, Roesky, & Tamm, 2008).
Application in Ethylene Polymerization Catalysis
Imidazolin-2-imino-functionalized tetramethylcyclopentadienes, derived from this compound, have been used to synthesize chromium complexes. These complexes demonstrate application in ethylene polymerization catalysis, showcasing the versatility of this compound in polymer science (Randoll, Jones, & Tamm, 2008).
Structural Characterization in Transition Metal Chemistry
The compound plays a crucial role in the synthesis and structural characterization of various metal complexes. Its derivatives have been used in research to understand the coordination and structural aspects in transition metal chemistry, particularly with elements like rhodium (Baker, Brayshaw, Skelton, & White, 2004).
Synthesis of Reactive Halides
In organic chemistry, this compound derivatives have been employed in the synthesis of reactive halides. This includes the formation of imidazolin-2-ylidenehydrazonyl chlorides, which have potential in synthesizing novel organic compounds (Scott, O'halloran, O'driscoll, & Hegarty, 1972).
Anticancer Research
Research has explored the antiproliferative properties of Pd(II) and Pt(II) complexes with chelating mono(imidazolin-2-imine) ligands derived from this compound. These studies have potential implications for the development of new anticancer agents (Massai, Pratesi, Bogojeski, Banchini, Pillozzi, Messori, & Bugarčić, 2016).
Synthesis of Imidazolin-2-iminato Rare Earth Metal Complexes
The compound is instrumental in synthesizing imidazolin-2-iminato rare earth metal complexes. These complexes have been characterized and analyzed to understand the properties and applications of rare earth metals in chemistry (Panda, Hrib, Jones, & Tamm, 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
- While specific targets for DMI are not widely documented, it is primarily used as a solvent and a carrier for transdermal drug delivery . Its polar nature allows it to interact with various molecules, including drugs, but it doesn’t have a well-defined biological target.
Mode of Action
- DMI is a highly polar, non-protonic solvent. It readily forms hydrogen bonds with water, ethanol, ether, acetone, and chloroform, making it useful for solubilizing hydrophilic compounds. DMI’s ability to enhance drug penetration through the skin (transdermal absorption) is its most significant mode of action. It acts as a vehicle, facilitating drug permeation across the skin barrier .
Eigenschaften
IUPAC Name |
1,3-dimethylimidazolidin-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXAVIBJPQEZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)



![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)
![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)
![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)



